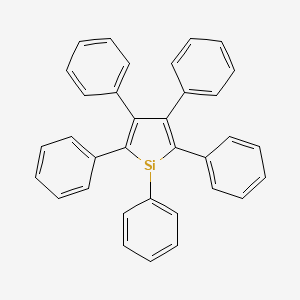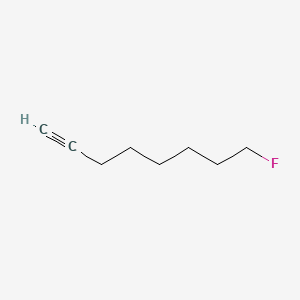
2-(Vinyloxy)ethyl acrylate
Vue d'ensemble
Description
2-(Vinyloxy)ethyl acrylate is a hybrid monomer that combines both acryloyl and vinyl ether groups within a single molecule. This unique structure allows it to participate in both free radical and cationic polymerization processes. The compound is a colorless liquid with low viscosity and low odor, making it suitable for various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(Vinyloxy)ethyl acrylate can be synthesized through the reaction of ethylene glycol vinyl ether with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Vinyloxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: Both free radical and cationic polymerization due to the presence of acryloyl and vinyl ether groups.
Addition Reactions: The vinyl ether group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Free Radical Polymerization: Initiated by radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat.
Cationic Polymerization: Initiated by cationic initiators such as boron trifluoride etherate.
Major Products:
Applications De Recherche Scientifique
2-(Vinyloxy)ethyl acrylate has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of 2-(Vinyloxy)ethyl acrylate involves its dual functionality:
Free Radical Polymerization: The acryloyl group undergoes radical polymerization, forming long polymer chains.
Cationic Polymerization: The vinyl ether group undergoes cationic polymerization, contributing to the formation of cross-linked networks.
Comparaison Avec Des Composés Similaires
2-(2-Vinyloxyethoxy)ethyl methacrylate: Similar structure but with a methacryloyl group instead of an acryloyl group.
Vinylpyridines: Polar vinyl monomers that undergo similar polymerization reactions.
Methacrylates: Commonly used in polymer synthesis with similar reactivity.
Uniqueness: 2-(Vinyloxy)ethyl acrylate’s unique combination of acryloyl and vinyl ether groups allows it to participate in both free radical and cationic polymerization, providing versatility in its applications and making it a valuable compound in various fields .
Propriétés
IUPAC Name |
2-ethenoxyethyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-7(8)10-6-5-9-4-2/h3-4H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTXFNJPFOORGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436210 | |
| Record name | 2-Propenoic acid, 2-(ethenyloxy)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41440-38-4 | |
| Record name | 2-Propenoic acid, 2-(ethenyloxy)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






silane](/img/structure/B3052367.png)









